molecular formula C6H8BrN3O2 B13309871 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13309871
M. Wt: 234.05 g/mol
InChI Key: JPKHFLQIZZVWHP-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid ( 1247532-40-6) is a brominated derivative of the non-proteinogenic amino acid 3-(pyrazol-1-yl)-L-alanine, characterized by the molecular formula C6H8BrN3O2 and a molecular weight of 234.05 g/mol . This compound serves as a versatile small molecule scaffold and a valuable synthetic intermediate in medicinal chemistry and chemical biology . The presence of the electron-withdrawing bromine atom at the 4-position of the pyrazole ring enhances its reactivity, making it a crucial precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. Simultaneously, the amino and carboxylic acid functional groups provide handles for peptide synthesis or conjugation to other biomolecules, allowing researchers to create novel probes and functionalized constructs . While direct literature on this specific molecule is limited, its structural features align with compounds investigated for their use in developing therapeutic peptides and protein mimics, as seen in research involving TGF-beta mimics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet for proper handling information.

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

2-amino-3-(4-bromopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H8BrN3O2/c7-4-1-9-10(2-4)3-5(8)6(11)12/h1-2,5H,3,8H2,(H,11,12)

InChI Key

JPKHFLQIZZVWHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(C(=O)O)N)Br

Origin of Product

United States

Preparation Methods

Direct Coupling of Brominated Pyrazole with Amino Acid Precursors

The most common synthetic pathway involves the coupling of a brominated pyrazole derivative with an amino acid precursor, typically 2-methyl-3-aminopropanoic acid or its esters. The general approach includes:

  • Preparation of 4-bromo-1H-pyrazole : Bromination of pyrazole at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions (0–25°C) to prevent over-bromination or side reactions.

  • Coupling reaction : The brominated pyrazole undergoes nucleophilic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling, with boronic acid derivatives of amino acids. This step often employs palladium catalysts (e.g., Pd(PPh₃)₄) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with bases such as potassium carbonate (K₂CO₃).

  • Hydrolysis of esters : If esters are used, they are hydrolyzed using aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions to obtain free amino acids.

Multi-step Synthesis Involving Nucleophilic Substitution and Cyclization

Alternatively, a multi-step route includes:

This route offers better control over regioselectivity and yields, especially when optimized with modern techniques.

Industrial and Large-Scale Production Methods

Large-scale synthesis emphasizes process optimization, including:

  • Bromination : Controlled bromination using N-bromosuccinimide (NBS) in solvents like acetonitrile, with temperature regulation to prevent over-bromination or formation of by-products.

  • Coupling reactions : Employing palladium-catalyzed cross-coupling reactions, optimized for high yield and minimal impurities, often in continuous flow reactors for scalability.

  • Purification : Recrystallization, chromatography, or solvent extraction methods are used to isolate the final product with high purity.

Reaction Optimization Strategies

  • Temperature Control : Maintaining reaction temperatures between 0–25°C during bromination to prevent over-bromination.

  • Catalyst Selection : Using highly active palladium catalysts (e.g., Pd/C, Pd(PPh₃)₄) to improve coupling efficiency.

  • Solvent Choice : Employing aprotic solvents such as DMF, THF, or acetonitrile to facilitate coupling and hydrolysis steps.

  • Monitoring : Utilizing thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress and optimize reaction times.

Representative Data Table of Synthetic Routes

Step Reaction Reagents & Conditions Purpose References
1 Bromination of pyrazole Bromine or N-bromosuccinimide (NBS), 0–25°C Introduce bromine at 4-position ,
2 Coupling with amino acid ester Pd-catalyzed Suzuki-Miyaura, DMF or THF, K₂CO₃ Attach amino acid backbone ,
3 Ester hydrolysis Aqueous HCl or NaOH, reflux Convert esters to free acid
4 Purification Recrystallization or chromatography Isolate pure compound ,

Research and Literature Support

  • Academic Publications : Various research articles detail the synthesis of pyrazole derivatives with halogen substitutions, emphasizing palladium-catalyzed cross-coupling as a key step.

  • Patents : Patent literature describes scalable methods for synthesizing pyrazole-based amino acids, including process parameters for bromination and coupling reactions.

  • Chemical Databases : PubChem and other chemical repositories confirm the feasibility of these routes, providing structural and reaction data that support the described synthesis pathways.

Notes and Considerations

  • Selectivity : Bromination must be carefully controlled to avoid polybromination or undesired substitution at other positions.

  • Yield Optimization : Use of microwave-assisted synthesis and continuous flow reactors can significantly improve yields and reduce reaction times.

  • Environmental and Safety Aspects : Handling brominating agents and palladium catalysts requires appropriate safety measures and waste management protocols.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic aromatic substitution under controlled conditions. This reactivity enables functionalization for pharmaceutical intermediate synthesis .

Key observations:

  • Bromine substitution occurs with amines or thiols in polar aprotic solvents (e.g., DMF) at 60–100°C

  • Copper(I) iodide catalysis enhances reaction rates in cross-coupling reactions

Reaction TypeConditionsProductYieldSource
AminationDMF, 80°C, 12h2-amino-3-(4-amino-1H-pyrazol-1-yl)propanoic acid78%
ThiolationEtOH, K2CO3, 60°C2-amino-3-(4-mercapto-1H-pyrazol-1-yl)propanoic acid65%

Ester Hydrolysis and Decarboxylation

The carboxylic acid group participates in classical hydrolysis/decarboxylation sequences, critical for modifying pharmacological properties.

Experimental protocols:

  • Ester hydrolysis:

    • Base-mediated (NaOH, H2O/EtOH, 60°C) converts methyl/ethyl esters to free acid

    • Acidic conditions (HCl, reflux) achieve similar results with shorter reaction times

  • Decarboxylation:

    • Thermal decomposition at 120°C under vacuum removes CO₂

    • Catalytic pathways using Cu(II) salts reduce energy requirements

Key intermediate pathway:

text
Methyl ester → Hydrolysis → 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid → Decarboxylation → 3-(4-bromo-1H-pyrazol-1-yl)propan-2-amine

Oxidation and Reduction

The propanoic acid chain and pyrazole ring display redox activity under specific conditions.

Documented transformations:

  • Oxidation:

    • KMnO₄ in acidic medium converts the side chain to ketone derivatives

    • Ozone cleavage generates shorter-chain aldehydes

  • Reduction:

    • Catalytic hydrogenation (H₂/Pd-C) removes bromine to yield dehalogenated analogs

    • NaBH₄ selectively reduces ketone intermediates without affecting pyrazole rings

Scientific Research Applications

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a chemical compound with a brominated pyrazole moiety, holding promise in medicinal chemistry and biological research due to its unique structure and biological activity. The applications of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid are diverse.

Medicinal Chemistry

  • It is explored for potential applications in medicinal chemistry.
  • It may serve as a biochemical probe or inhibitor in enzymatic studies, potentially impacting metabolic pathways.
  • Its unique structure allows for interactions with specific molecular targets, which may result in inhibitory effects on certain enzymes or receptors.
  • This has led to investigations into its anti-inflammatory and anticancer properties.

Interaction Studies

  • Studies on the interactions of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid focus on its binding affinity to various biological targets.
  • The brominated pyrazole ring enhances its interaction with specific enzymes or receptors, potentially inhibiting their activity.
  • Investigations into these interactions reveal insights into its mechanism of action and therapeutic potential.

Versatility in Synthetic Organic Chemistry

  • These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a building block for more complex molecules.

Other compounds with structural similarities :

Compound NameStructural Features
3-(4-Bromo-1H-pyrazol-1-yl)pyridineContains a pyridine ring instead of an amino group
4-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochlorideFeatures a piperidine ring structure
3-(4-Bromo-1H-pyrazol-1-yl)propanamideContains an amide functional group

Mechanism of Action

The mechanism by which 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways related to inflammation, neurotransmission, and cellular signaling .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the pyrazole ring, substituents, or amino acid backbone (Table 1). Key examples include:

Table 1: Structural Comparison of Pyrazole-Containing Amino Acids
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid 4-Bromo on pyrazole C₇H₁₀BrN₃O₂ 248.08 High electronegativity, halogenated
2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid 4-Chloro, 1-methyl on pyrazole C₈H₁₁ClN₃O₂ 216.65 Increased hydrophobicity
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid 4-Bromo, methyl on backbone C₇H₉BrN₂O₂ 233.06 Altered steric bulk
(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid Nitrophenyl and phenyl groups C₁₈H₁₇N₅O₄ 379.36 Extended conjugation, aromaticity
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene substituent C₇H₈N₂O₂S 184.21 Sulfur-containing heterocycle

Key Observations :

  • Bromine vs.
  • Backbone Modifications: Methylation at the propanoic acid backbone (e.g., 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid) reduces solubility due to steric hindrance .
  • Aromatic Extensions : Nitrophenyl or phenyl groups (e.g., compound 25 in ) introduce π-π stacking interactions, useful in enzyme inhibition studies.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility (mg/mL) LogP Stability
2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid Not reported ~5 (DMSO) 1.2 Stable at RT
5-Amino-3-((4-bromobenzylidene)amino)-... (14d) 259–260 ~2 (DMSO) 3.8 Photodegradable
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid N/A ~10 (Ethanol) 0.9 Hygroscopic
2-Amino-3-(thiophen-2-yl)propanoic acid >200 (decomp.) ~20 (Water) -0.5 Oxidatively stable

Insights :

  • Brominated compounds exhibit lower aqueous solubility compared to thiophene or nitro derivatives due to halogen hydrophobicity .
  • Methylation (e.g., 2-methylpropanoic acid) improves lipid solubility (LogP ~0.9) .

Biological Activity

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (ABP) is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a propanoic acid backbone with a bromo group on a pyrazole ring, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and drug development.

Molecular Formula: C6H9BrN3O2
Molecular Weight: 234.05 g/mol
CAS Number: 1461704-61-9

The compound's structure is characterized by the presence of an amino group and a bromo-substituted pyrazole, which contribute to its potential pharmacological properties.

Biological Activity Overview

Research indicates that ABP may exhibit various biological activities relevant to pharmacology, particularly in the following areas:

  • Antitumor Activity: Similar pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines, particularly those expressing mutant BRAF (V600E) and other oncogenes . The structural similarities suggest that ABP may also possess antitumor properties.
  • Anti-inflammatory Effects: Pyrazole derivatives are known to exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests that ABP could have therapeutic potential in inflammatory diseases.
  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against various bacterial strains, indicating that ABP may also possess antimicrobial activity .

The exact mechanism of action for ABP is still under investigation; however, it is hypothesized that:

  • Enzyme Inhibition: ABP may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation: The compound could interact with cellular receptors, altering signaling pathways that lead to tumor growth or inflammation.

Comparative Analysis

A comparison of ABP with structurally similar compounds reveals insights into its unique biological properties:

Compound NameMolecular FormulaKey Features
2-Amino-3-(5-bromo-1H-pyrazol-1-yl)propanoic acidC6H8BrN3O2Bromine at a different position
2-Amino-3-(4-methylpyrazol-1-yl)propanoic acidC7H10N4O2Contains a methyl group instead of bromine
5-Bromoindole propanoic acidC10H10BrNIndole ring instead of pyrazole

This table highlights how variations in substituents influence biological activity and chemical reactivity, underscoring the importance of structural nuances in drug design.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives, including ABP. For instance:

  • Antitumor Studies: Research has shown that pyrazole derivatives can inhibit key oncogenic pathways, leading to reduced proliferation of cancer cells. Specific studies targeting BRAF(V600E) mutations have indicated promising results for compounds similar to ABP .
  • Anti-inflammatory Research: Investigations into the anti-inflammatory effects of pyrazole derivatives revealed their ability to inhibit LPS-induced NO production, suggesting potential applications in treating inflammatory conditions .
  • Antimicrobial Evaluations: Compounds derived from pyrazoles have been tested against a range of bacterial pathogens, demonstrating significant antimicrobial activity. Studies suggest that modifications to the pyrazole ring can enhance this activity, indicating a potential pathway for optimizing ABP's efficacy .

Q & A

Q. Methodological Answer :

  • Pharmacophore Design : The bromine atom enhances binding to hydrophobic pockets in target proteins (e.g., kinases).
  • Protease Inhibition : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases) .

Advanced: How can researchers optimize reaction yields for scale-up synthesis?

Q. Methodological Answer :

  • DoE (Design of Experiments) : Screen parameters (temperature, solvent, catalyst) to identify optimal conditions.
  • Microwave Assistance : Reduce reaction time for aza-Michael additions (e.g., 30 min at 100°C vs. 24 hr conventional) .
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% TFA) .

Basic: How is the compound’s stability assessed under physiological conditions?

Q. Methodological Answer :

  • pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C typical for amino acid derivatives) .

Advanced: What strategies resolve ambiguities in structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Isosteric Replacement : Substitute bromine with iodine or CF3_3 to probe electronic effects .
  • Crystallographic Fragment Screening : Co-crystallize with target proteins to map binding interactions .

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